Boc-D-valine methyl ester

Peptide Synthesis Chiral Purity Stereochemistry

Boc-D-valine methyl ester (CAS 106391-85-9), also known as D-Boc valine methyl ester or (R)-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate, is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methyl ester on the D-enantiomer of valine. It serves as a critical building block in peptide synthesis and is a documented intermediate in the synthesis of Taltobulin (HY-15584), a tubulin inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 106391-85-9
Cat. No. B035528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-valine methyl ester
CAS106391-85-9
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1
InChIKeyXCJLIYKAMLUDGN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-valine methyl ester (CAS 106391-85-9): A Chiral Amino Acid Derivative for D-Peptide Synthesis and ADC Payload Manufacturing


Boc-D-valine methyl ester (CAS 106391-85-9), also known as D-Boc valine methyl ester or (R)-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate, is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methyl ester on the D-enantiomer of valine. It serves as a critical building block in peptide synthesis and is a documented intermediate in the synthesis of Taltobulin (HY-15584), a tubulin inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs) [1]. The compound exhibits defined stereochemistry (SMILES: O=C(OC(C)(C)C)N[C@@H](C(=O)OC)C(C)C), a molecular weight of 231.29 g/mol, and a LogP of 2.09960 .

Why Boc-D-valine methyl ester Cannot Be Simply Substituted with L-Enantiomers or Unprotected D-Valine Derivatives


In chiral peptide synthesis and medicinal chemistry, the stereochemical configuration of each amino acid residue dictates the three-dimensional structure and biological activity of the final molecule. Boc-D-valine methyl ester is the D-enantiomer of a protected valine. Substitution with the L-enantiomer (Boc-L-valine methyl ester, CAS 58561-04-9) would invert the stereochemistry at the valine residue, potentially abolishing or altering target binding and pharmacological activity . Similarly, using the unprotected D-valine methyl ester hydrochloride (CAS 7146-15-8) bypasses the Boc protection strategy, leading to unwanted side reactions and lower coupling efficiency in standard peptide synthesis protocols . The combination of the D-configuration and the Boc protecting group is specifically required for the construction of D-peptides, peptidomimetics, and the synthesis of Taltobulin, a clinically relevant ADC cytotoxin [1].

Quantitative Differentiation of Boc-D-valine methyl ester vs. L-Enantiomer, Free Base, and Racemic Mixture


Absolute Stereochemistry and Chiral Purity: D-Configuration Ensured by InChIKey and Specific Rotation

Boc-D-valine methyl ester (CAS 106391-85-9) possesses a defined D-configuration, as evidenced by its InChIKey (XCJLIYKAMLUDGN-MRVPVSSYSA-N) and SMILES notation, which differs from its L-enantiomer (Boc-L-valine methyl ester, CAS 58561-04-9; InChIKey: XCJLIYKAMLUDGN-QMMMGPOBBS) . This stereochemical difference is critical; using the incorrect enantiomer would lead to an inactive or altered final product. While specific rotation data for the methyl ester is less commonly reported, its precursor, Boc-D-valine (CAS 22838-58-0), exhibits an optical rotation of [α]D20 +6.3° to +12.5° (c=1, AcOH), confirming the D-configuration .

Peptide Synthesis Chiral Purity Stereochemistry

Proven Intermediate for Taltobulin (ADC Cytotoxin): A Specific Application Not Shared by L-Enantiomer

Boc-D-valine methyl ester is explicitly documented as an intermediate in the synthesis of Taltobulin (HY-15584), a potent tubulin inhibitor and cytotoxic payload for antibody-drug conjugates (ADCs) [1]. The L-enantiomer (Boc-L-valine methyl ester) is not associated with this specific application; its documented use is in the asymmetric synthesis of isoxazoline and hydroxyketomethylene dipeptide isosteres . This application-specific differentiation makes Boc-D-valine methyl ester the required starting material for researchers and manufacturers developing Taltobulin-based ADC therapeutics.

ADC Payload Taltobulin Synthesis Tubulin Inhibitor

Purity and Quality: 97-98%+ Purity Grade with MDL and Chiral Integrity

Commercially available Boc-D-valine methyl ester is routinely supplied with a purity specification of ≥97% to >98%, as reported by multiple vendors . This purity level is comparable to or exceeds that of the racemic mixture, Boc-DL-valine (CAS 54895-12-4, typically 98% but with a 1:1 enantiomeric ratio), ensuring that researchers receive a single, defined stereoisomer . The availability of an MDL number (MFCD00672511) and batch-specific analytical data (NMR, HPLC) facilitates quality control and regulatory documentation .

Quality Control Purity Specification Peptide Synthesis

Physicochemical Properties: Solubility and LogP Favor Organic Phase Reactions Over Free Base

Boc-D-valine methyl ester has a calculated LogP of 2.09960 and a density of 1.02 g/cm³ [1]. In contrast, the unprotected D-valine methyl ester hydrochloride (CAS 7146-15-8) is a crystalline salt with a melting point of 165-170°C and an optical rotation of -15°±1° (c=2, H2O) . The Boc-protected ester is designed for solubility in organic solvents, facilitating homogeneous reaction conditions in peptide coupling steps, whereas the hydrochloride salt is water-soluble and requires different handling and reaction conditions. The methyl ester group enhances lipophilicity compared to the free acid Boc-D-valine (CAS 22838-58-0; LogP ~1.6-1.8 estimated), improving its partition into organic phases during extractions .

Solubility LogP Peptide Coupling

Synthetic Versatility: Orthogonal Boc and Methyl Ester Protecting Groups

The compound features orthogonal protecting groups: a Boc group on the amine and a methyl ester on the carboxylic acid. This allows for selective deprotection and coupling strategies that are not possible with singly protected or unprotected valine derivatives. For instance, the Boc group can be removed with acid (e.g., TFA) while the methyl ester remains intact for subsequent coupling at the N-terminus; alternatively, the methyl ester can be saponified to the free acid for C-terminal activation while the Boc group remains in place. This dual protection is a standard feature of this class of building blocks, but it differentiates Boc-D-valine methyl ester from simpler derivatives like D-valine methyl ester hydrochloride, which lacks the N-protection and would lead to uncontrolled polymerization or side reactions in peptide synthesis .

Orthogonal Protection Peptide Synthesis Strategy Building Block

Validated Use Cases for Boc-D-valine methyl ester in Peptide Therapeutics and ADC Manufacturing


Synthesis of D-Configurated Peptides and Peptidomimetics

The D-stereochemistry of Boc-D-valine methyl ester is essential for the construction of D-peptides, which exhibit enhanced proteolytic stability and altered biological activity compared to their L-counterparts. This building block is used in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to introduce a D-valine residue at specific positions, as documented in the synthesis of Taltobulin and other bioactive peptides [1].

Manufacturing of Taltobulin (HY-15584) and Related ADC Payloads

Boc-D-valine methyl ester is a key intermediate in the synthesis of Taltobulin, a tubulin inhibitor used as a cytotoxic warhead in antibody-drug conjugates (ADCs) [1]. Its procurement is mandatory for any process chemistry or GMP manufacturing campaign involving this ADC payload. The compound's high purity and defined stereochemistry ensure consistent quality in the final drug substance.

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

The compound is employed in medicinal chemistry programs to explore the effects of D-amino acid substitution on target binding, metabolic stability, and pharmacokinetic properties. Its orthogonal protecting groups allow for modular incorporation into peptide or small molecule scaffolds, facilitating rapid SAR exploration .

Synthesis of Chiral Auxiliaries and Ligands

Due to its well-defined D-configuration and functional handles, Boc-D-valine methyl ester can serve as a precursor for the synthesis of chiral auxiliaries or ligands used in asymmetric catalysis. The Boc group can be removed to reveal a free amine for further functionalization, while the methyl ester can be converted to various amides or other derivatives .

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